

SR-18292: A Novel Modulator of Hepatic Glucose Metabolism

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SR-18292 is a small molecule compound that has emerged as a potent and selective inhibitor of hepatic glucose production (HGP), presenting a promising therapeutic strategy for Type 2 Diabetes (T2D). It primarily functions by modulating the acetylation of key metabolic regulators, peroxisome proliferator-activated receptor-gamma coactivator (PGC)- 1α and phosphoenolpyruvate carboxykinase 1 (PCK1), thereby suppressing the gluconeogenic pathway.[1][2][3] Preclinical studies in both genetic and diet-induced mouse models of T2D have demonstrated that **SR-18292** effectively reduces fasting blood glucose, improves glucose homeostasis, and significantly enhances hepatic insulin sensitivity without affecting canonical insulin signaling or peripheral glucose uptake.[1][4] This document provides a comprehensive overview of the core mechanism, quantitative effects, and experimental methodologies related to **SR-18292**'s role in glucose metabolism.

Core Mechanism of Action

SR-18292 exerts its anti-diabetic effects primarily by targeting the liver.[1][4] Its mechanism is twofold, focusing on the post-translational modification (acetylation) of key proteins that control the rate of gluconeogenesis.

• Modulation of PGC-1α Activity: PGC-1α is a transcriptional coactivator that plays a central role in hepatic gluconeogenesis in response to fasting signals like glucagon.[1][5] It activates

Foundational & Exploratory





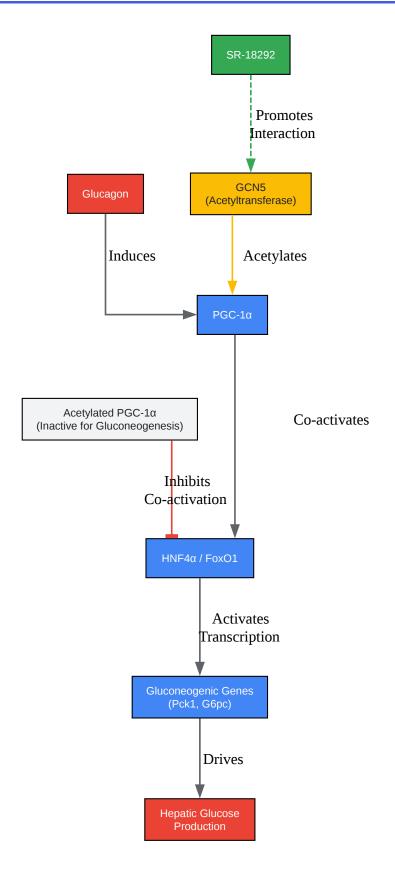
the transcription of crucial gluconeogenic enzymes, including Pck1 and glucose-6-phosphatase (G6pc), by co-activating transcription factors such as HNF4 α and FoxO1.[1][6] **SR-18292** increases the acetylation of PGC-1 α .[1][5] This is achieved by promoting the interaction between PGC-1 α and the acetyltransferase GCN5.[1][4] The increased acetylation state of PGC-1 α inhibits its ability to co-activate HNF4 α , thereby repressing the expression of gluconeogenic genes and reducing glucose output.[1][4]

Reversal of PCK1 Catalytic Activity: More recent findings indicate that SR-18292 also increases the acetylation of PCK1, a rate-limiting enzyme in gluconeogenesis.[2][3] This acetylation reverses the enzyme's typical catalytic function. Instead of converting oxaloacetate (OAA) to phosphoenolpyruvate (PEP), the acetylated PCK1 favors the anaplerotic reaction of converting PEP to OAA.[2][3] This action effectively shunts gluconeogenic substrates like lactate away from glucose production and towards oxidation in the TCA cycle, further contributing to the suppression of HGP.[2][3]

Crucially, **SR-18292**'s mechanism does not involve direct activation of the canonical insulin signaling pathway (e.g., Akt phosphorylation) or enhancement of peripheral glucose uptake.[1] Its potent effects are concentrated on selectively increasing hepatic insulin sensitivity and suppressing endogenous glucose production.[1]

Signaling Pathway Diagrams

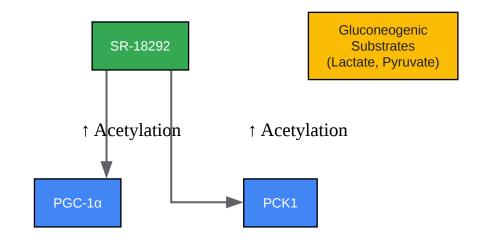


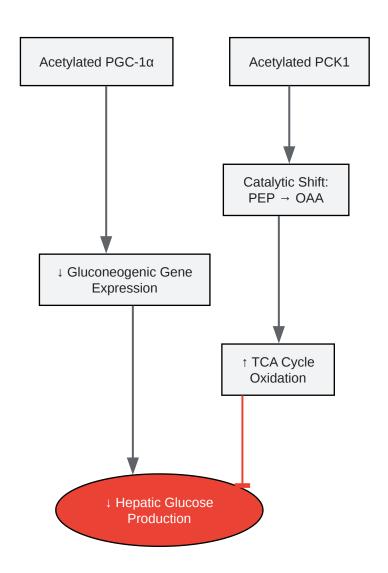


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SR-18292 action on the PGC- 1α gluconeogenic pathway.







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SR-18292 dual mechanism on PGC-1α and PCK1.



Quantitative Data Presentation

Table 1: In Vitro Effects of SR-18292 on Primary Mouse

Parameter	Condition	Treatment	Result	Reference
Gene Expression	Glucagon (200nM) Stimulation	SR-18292 (20μM)	Significant reduction in Pck1 and G6pc mRNA expression	[1]
Adenovirus- PGC-1α Overexpression	SR-18292 (20μM)	Significant suppression of Pck1 and G6pc mRNA expression	[1]	
Glucose Production	Glucagon (200nM) Stimulation	SR-18292 (20μM)	Significant reduction in glucose production	[1]
Adenovirus- PGC-1α Overexpression	SR-18292 (20μM)	Significant reduction in glucose production	[1]	
Cell Viability	18h Incubation	SR-18292 (20μM)	No observed hepatocyte toxicity	[1]

Table 2: In Vivo Effects of SR-18292 in Diabetic Mouse Models



Parameter	Mouse Model	Treatment	Duration	Result	Reference
Fasting Blood Glucose	High-Fat Diet (HFD) Mice	SR-18292 (45 mg/kg, i.p.)	4 days	Significantly lower vs. vehicle	[1][4]
Hepatic Gene Expression	HFD Mice	SR-18292 (45 mg/kg, i.p.)	4 days	Significant inhibition of Pck1 expression	[1]
Pyruvate Tolerance	HFD Mice	SR-18292 (45 mg/kg, i.p.)	4 days	Significantly reduced glucose excursion after pyruvate injection	[1]
Body Weight	HFD Mice	SR-18292 (45 mg/kg, i.p.)	14 days	No significant change vs. vehicle	[1]
Liver Toxicity Markers	HFD Mice	SR-18292 (45 mg/kg, i.p.)	14 days	No significant change in serum ALT/AST	[1]
Blood Glucose Reduction	Lep°b/°b Mice with Hepatic PGC- 1α Depletion	SR-18292	-	SR-18292 effect was significantly blunted	[1]

Table 3: Hyperinsulinemic-Euglycemic Clamp Data in HFD Mice Treated with SR-18292



Clamp Parameter	Treatment Group	Result	Interpretation	Reference
Glucose Infusion Rate (GIR)	SR-18292	Substantially higher vs. vehicle	Improved whole- body insulin sensitivity	[1]
Endogenous Glucose Production (EGP)	SR-18292	Reduced under basal and clamp conditions	Suppression of HGP; increased hepatic insulin sensitivity	[1]
Peripheral Glucose Uptake	SR-18292	Not significantly changed vs. vehicle	Effect is liver- specific, not on muscle/adipose tissue	[1]

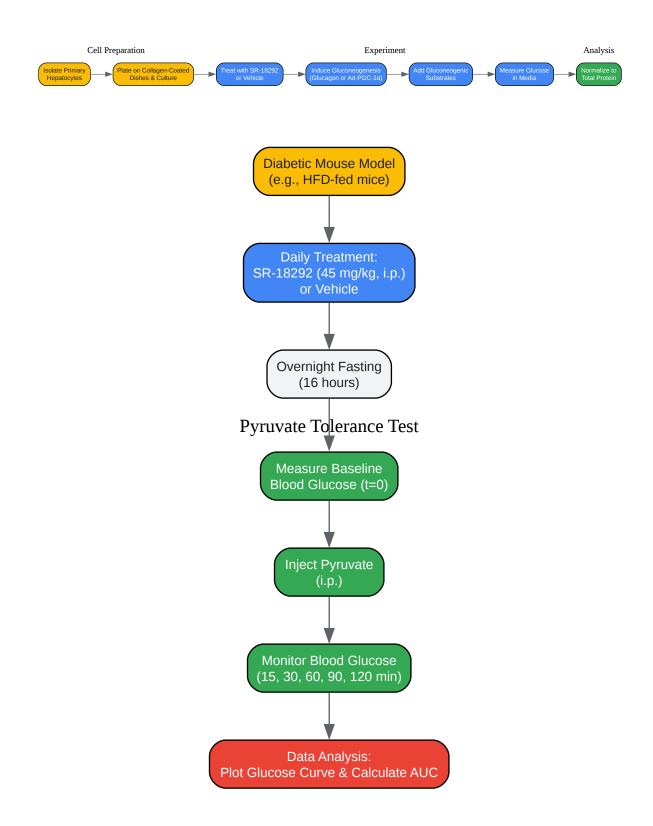
Experimental Protocols

Protocol 1: In Vitro Glucose Production Assay in Primary Hepatocytes

- Hepatocyte Isolation: Primary hepatocytes are isolated from C57BL/6J mice by collagenase perfusion of the liver.
- Cell Culture: Cells are plated on collagen-coated plates and cultured in M199 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.
- Treatment: After attachment, cells are switched to serum-free medium. For experiments, cells are pre-treated with SR-18292 (e.g., 20μM) or vehicle (DMSO) for a specified duration (e.g., 18 hours).
- Induction of Gluconeogenesis: To stimulate glucose production, cells are infected with an adenovirus expressing PGC-1α or treated with glucagon (e.g., 200nM).
- Glucose Production Measurement: The culture medium is replaced with glucose-free DMEM containing gluconeogenic substrates (e.g., 20 mM sodium lactate and 2 mM sodium pyruvate).



Analysis: After incubation (e.g., 3-5 hours), the medium is collected, and the glucose
concentration is measured using a commercially available glucose oxidase assay kit. Results
are normalized to total protein content.[1][7]





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